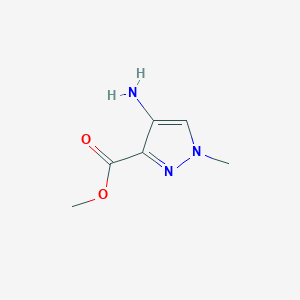

methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 637336-53-9

Cat. No.: VC2210250

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637336-53-9 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | methyl 4-amino-1-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3 |

| Standard InChI Key | UBOGPSNFKMAOPP-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C(=O)OC)N |

| Canonical SMILES | CN1C=C(C(=N1)C(=O)OC)N |

Introduction

Chemical Structure and Properties

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is characterized by a five-membered pyrazole ring containing two nitrogen atoms, with an amino group at the 4-position and a methyl carboxylate group at the 3-position. Additionally, a methyl group is attached to one of the nitrogen atoms in the pyrazole ring. The compound has the molecular formula C6H9N3O2 and is identified by the InChI notation: InChI=1/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3 .

Physically, the compound typically appears as a white to off-white solid. Its structural features, particularly the presence of the amino group, facilitate hydrogen bonding interactions that significantly influence its physical properties and molecular interactions. The pyrazole core contributes to the compound's aromaticity and stability, while the amino and ester functionalities provide reactive sites for further chemical modifications .

Synthetic Approaches

Several synthetic routes have been documented for the preparation of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, with catalytic hydrogenation of a nitro precursor being the most commonly reported method.

Catalytic Hydrogenation

The primary synthetic approach involves the reduction of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate using catalytic hydrogenation. Various reaction conditions have been reported, with palladium catalysts being the preferred choice. Below is a comprehensive table summarizing the hydrogenation methods and their respective yields:

The hydrogenation approach consistently delivers high yields (95-100%) across various conditions, making it a reliable and efficient synthetic method for this compound. The reaction typically involves filtering the catalyst through Celite after completion, followed by solvent evaporation to obtain the desired product .

Characterization Data

Chemical Reactivity and Transformations

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate demonstrates significant versatility as a synthetic intermediate, participating in various chemical transformations through its amino group and other reactive sites.

Amino Group Protection

The primary amino group can be protected with trityl (triphenylmethyl) protection. In a representative procedure, the compound is treated with triphenylmethyl chloride and triethylamine in N,N-dimethylformamide at 25°C. This reaction proceeds with excellent yield (91.1%), producing 1-methyl-4-(trityl-amino)-1H-pyrazole-3-carboxylic acid methyl ester as an off-white solid . The protection of the amino group allows for selective manipulations at other positions in subsequent synthetic steps.

Diazotization and Bromination

The amino group can undergo diazotization followed by bromination to yield methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. This transformation employs copper(I) bromide, copper(II) bromide, and isopentyl nitrite in acetonitrile at 80°C. The reported yield for this conversion is approximately 35%, resulting in a brown solid product . This reaction represents an important method for introducing halogen functionality, enabling further coupling reactions and structural modifications.

Amide Coupling Reactions

The compound serves as an amine component in amide coupling reactions. When reacted with appropriate carboxylic acids using coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt), it forms amide derivatives with moderate to good yields . These coupling reactions are particularly valuable in medicinal chemistry for the construction of more complex molecular architectures.

Applications in Research and Development

Medicinal Chemistry Applications

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has garnered significant interest in medicinal chemistry, primarily due to the pharmacological relevance of the pyrazole scaffold. Pyrazole-containing compounds have demonstrated various biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties. The strategic functional groups in this compound provide versatile handles for structural elaboration toward bioactive molecules .

Agricultural Applications

In addition to medicinal applications, the compound shows potential in agrochemical development. Pyrazole derivatives are known components in various pesticides, herbicides, and plant growth regulators. The compound's structural features make it a valuable intermediate in the synthesis of crop protection agents .

Building Block in Synthesis

As evidenced by the reaction data, methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its participation in various reactions, including protection, halogenation, and coupling, underscores its utility in constructing more complex molecular frameworks for diverse applications .

| Supplier Description | Purity Grade | Price Range | Estimated Delivery |

|---|---|---|---|

| 1H-Pyrazole-3-carboxylic acid, 4-amino-1-methyl-, methyl ester | 98% | On request | April 22, 2025 |

| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester | 95.0% | €39.00 - €522.00 | April 25, 2025 |

| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | 98% | €113.00 - €503.00 | April 29, 2025 |

| Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate | Min. 95% | Discontinued | Not available |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume